7-acetyl-10-chloro-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide
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Overview
Description
7-acetyl-10-chloro-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-10-chloro-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazepine structure, followed by the introduction of the triazine ring and the naphthyl group. The final steps involve the acetylation and chlorination of the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, the scalability of the process must be considered to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
7-acetyl-10-chloro-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-acetyl-10-chloro-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-acetyl-10-chloro-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazepine derivatives and triazine-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
The uniqueness of 7-acetyl-10-chloro-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C23H17ClN4O2S |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
1-(10-chloro-3-methylsulfanyl-6-naphthalen-1-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C23H17ClN4O2S/c1-13(29)28-19-11-10-15(24)12-18(19)20-21(25-23(31-2)27-26-20)30-22(28)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,22H,1-2H3 |
InChI Key |
FYTFISSWXIOFCK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=C1C=CC(=C3)Cl)N=NC(=N2)SC)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC(=O)N1C(OC2=C(C3=C1C=CC(=C3)Cl)N=NC(=N2)SC)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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